2,6-Dimethoxyisonicotinaldehyde

Description

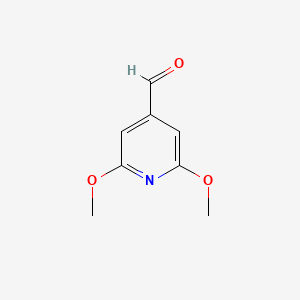

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-8(9-7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFYKYAJHFLXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376653 | |

| Record name | 2,6-Dimethoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52606-01-6 | |

| Record name | 2,6-Dimethoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 2,6-Dimethoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyisonicotinaldehyde, also known as 2,6-dimethoxypyridine-4-carbaldehyde, is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring a pyridine core flanked by two methoxy groups and possessing a reactive aldehyde functionality, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. The strategic placement of the electron-donating methoxy groups influences the electron density of the pyridine ring, thereby modulating its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed, field-proven experimental protocols for the determination of its key properties. This document is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| IUPAC Name | 2,6-dimethoxypyridine-4-carbaldehyde | [1] |

| CAS Number | 52606-01-6 | [1] |

| Appearance | Pale yellow to light brown solid or liquid | [2] |

| Boiling Point | 268.1 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Refractive Index | 1.537 | |

| Flash Point | 115.9 ± 25.9 °C | |

| XLogP3 | 0.9 | [1] |

| Topological Polar Surface Area | 48.4 Ų | [1] |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Melting Point

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. As an experimentally determined melting point for this compound is not widely reported, the following protocol provides a robust method for its determination.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to estimate the melting range.

-

Accurate Determination: For a precise measurement, begin heating at a rate of approximately 10 °C/minute until the temperature is about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C/minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the compound.

Determination of Solubility

Understanding the solubility of this compound in various organic solvents is crucial for reaction setup, purification, and formulation.[2] The following protocol outlines a qualitative and quantitative approach to determining its solubility.

Materials:

-

This compound

-

A range of organic solvents (e.g., Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane, Acetone, Ethyl Acetate, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm)

Qualitative Solubility Assessment:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the desired solvent in 0.2 mL increments, vortexing after each addition.

-

Observe and record whether the compound is "freely soluble," "soluble," "sparingly soluble," or "insoluble" at room temperature.

Quantitative Solubility Determination (Shake-Flask Method):

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vial to stand undisturbed for the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the clear filtrate with the same solvent. Analyze the concentration of the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve of known concentrations.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Caption: Workflow for quantitative solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of this compound. The following sections describe the expected spectral features and provide general protocols for acquiring the respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

-

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm. This chemical shift is highly characteristic of an aldehyde proton.

-

Aromatic Protons (Pyridine Ring): Two singlets (or a narrow AX system) are anticipated for the two equivalent protons on the pyridine ring, likely in the region of δ 7.0-8.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the six equivalent protons of the two methoxy groups is expected around δ 3.8-4.2 ppm.

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm is characteristic of the aldehyde carbonyl carbon.

-

Aromatic Carbons (Pyridine Ring): Signals for the pyridine ring carbons are expected in the aromatic region (δ 110-165 ppm). The carbons bearing the methoxy groups will be the most downfield in this region.

-

Methoxy Carbons (-OCH₃): A signal for the methoxy carbons should appear in the upfield region, typically around δ 50-60 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the region of 1690-1715 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Ring): Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): Strong absorption bands are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) for the aryl-alkyl ether linkages.

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

-

Background Spectrum: Clean the ATR crystal and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For aromatic aldehydes, the molecular ion peak is typically strong.[2]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 167.16) is expected.

-

Loss of H• ([M-1]⁺): A peak at m/z 166 due to the loss of the aldehydic hydrogen radical.

-

Loss of •CHO ([M-29]⁺): A fragment at m/z 138 corresponding to the loss of the formyl radical.

-

Loss of •OCH₃ ([M-31]⁺): A peak at m/z 136 due to the loss of a methoxy radical.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate the mass spectrum.

Safety and Handling

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with a rich array of physicochemical properties that are critical to its application in research and development. This guide has provided a comprehensive overview of its known characteristics and, importantly, has detailed robust experimental protocols for the determination of its melting point, solubility, and spectroscopic features. By empowering researchers with these methodologies, this document serves as a practical tool to facilitate the effective and safe utilization of this compound in the pursuit of novel chemical entities with potential therapeutic applications.

References

- NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

- PubChem. This compound. [Link]

- Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. [Link]

- Chemical-Suppliers. Your Inquiry on 2,6-Dimethoxypyridine-4-carbaldehyde. [Link]

- Google Patents.

- Google Patents. CN103626638A - Method for synthesizing 2,6-dihydroxytoluene.

- ResearchGate. Synthesis, Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. [Link]

- ResearchGate. Synthesis of 2-thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile via condensation of benzaldehyde with cyanothioacetamide and p-(1-styryl)morpholine. [Link]

- ResearchGate. Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. [Link]

Sources

An In-depth Technical Guide to 2,6-Dimethoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Value of a Substituted Pyridine

2,6-Dimethoxyisonicotinaldehyde, identified by CAS number 52606-01-6, is a highly functionalized heterocyclic compound. It belongs to the substituted pyridine family, a class of molecules that forms the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its architecture, featuring an electron-rich pyridine ring symmetrically substituted with two methoxy groups and a reactive aldehyde at the 4-position, makes it a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The strategic placement of these functional groups offers multiple avenues for chemical modification, enabling the construction of complex molecular scaffolds with potential biological activity. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, applications, and safe handling protocols, designed to support its use in advanced research and development settings.

Core Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The identity and purity of this compound are established through a combination of its physical properties and spectroscopic data.

Physicochemical Properties

The fundamental properties of this compound are crucial for planning reactions, determining appropriate solvents, and ensuring proper storage conditions. The key quantitative data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 52606-01-6 | [3][4] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| IUPAC Name | 2,6-dimethoxypyridine-4-carbaldehyde | [3] |

| Synonyms | 2,6-Dimethoxypyridine-4-carboxaldehyde | [3] |

| Appearance | Data not consistently available; typically a solid. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The following data represent the expected spectral characteristics for confirming the identity of this compound.[5][6][7]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aldehyde Proton (CHO): A sharp singlet is expected in the downfield region, typically between δ 9.8-10.2 ppm. This significant deshielding is characteristic of an aldehyde proton.

-

Pyridine Ring Protons (Ar-H): The two equivalent protons at the C3 and C5 positions of the pyridine ring will appear as a singlet, anticipated around δ 6.8-7.2 ppm. The symmetrical substitution pattern simplifies this region of the spectrum.

-

Methoxy Protons (OCH₃): A sharp singlet corresponding to the six equivalent protons of the two methoxy groups is expected around δ 3.9-4.1 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aldehyde Carbonyl (C=O): The carbonyl carbon signal is expected to be the most downfield, typically in the range of δ 190-195 ppm.[8]

-

Pyridine Ring Carbons:

-

The methoxy-substituted carbons (C2, C6) are anticipated around δ 160-165 ppm.

-

The carbon bearing the aldehyde (C4) would appear around δ 145-150 ppm.

-

The unsubstituted carbons (C3, C5) are expected in the range of δ 105-110 ppm.

-

-

Methoxy Carbons (OCH₃): The carbon signal for the methoxy groups should appear around δ 53-56 ppm.[9]

Mass Spectrometry (MS)

-

The primary peak of interest is the molecular ion peak ([M]⁺) or the protonated molecular ion ([M+H]⁺), which confirms the molecular weight of the compound. For this compound, this would be observed at m/z 167 or 168, respectively.

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weaker bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublets), which are indicative of the C-H bond of the aldehyde group.

-

C-O Stretch (Methoxy): Strong C-O stretching vibrations for the aryl-alkyl ether linkages are expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the pyridine ring vibrations.

Synthesis and Chemical Reactivity

The synthesis of highly substituted pyridines often requires strategic, multi-step approaches.[10][11] For this compound, a logical and effective method involves the regioselective formylation of the corresponding 1,3-dimethoxy-substituted aromatic precursor.

Experimental Protocol: Synthesis via Ortho-Lithiation and Formylation

This protocol is adapted from general procedures for the highly regioselective formylation of 1,3-dialkoxybenzenes, a strategy that is directly applicable to the pyridine analogue, 2,6-dimethoxypyridine.[12] The causality behind this choice rests on the ability of the two ortho-methoxy groups to direct metallation to the C4 position, followed by trapping the resulting organolithium species with an electrophilic formylating agent.

Materials:

-

2,6-Dimethoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dimethoxypyridine (1 equivalent) and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. The formation of the lithiated species is typically rapid at this temperature. Stir the resulting mixture for 1 hour at -78 °C.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture. The causality here is that DMF serves as a synthetic equivalent of a formyl cation, reacting with the nucleophilic aryllithium intermediate.

-

Warming and Quenching: Allow the reaction to slowly warm to 0 °C and stir for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Work-up: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Validation: Confirm the structure and purity of the final product using the spectroscopic methods detailed above (NMR, IR, MS).

Chemical Reactivity Profile

The molecule's reactivity is dominated by its aldehyde functional group. This group is a prime site for transformations to introduce further complexity.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2,6-dimethoxyisonicotinic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

-

Reduction: Selective reduction to the 2,6-dimethoxypyridin-4-yl)methanol is achievable with mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: The aldehyde undergoes condensation with primary amines to form Schiff bases (imines), a common reaction in the synthesis of bioactive molecules and ligands.[13] It can also participate in Wittig reactions to form alkenes or Knoevenagel condensations with active methylene compounds.

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs.[14] this compound serves as a key intermediate for accessing novel pyridine derivatives with therapeutic potential.

Scaffold for Enzyme Inhibitor Synthesis

The isonicotinic acid framework (a pyridine ring with a substituent at the 4-position) is a component of drugs targeting a wide range of enzymes.[15] The aldehyde functionality of this compound is a versatile handle for constructing more elaborate molecules, particularly inhibitors that target kinases, polymerases, or dehydrogenases. The methoxy groups can influence solubility, metabolic stability, and binding interactions within a target protein's active site. For instance, derivatives of this scaffold could be explored as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme class implicated in both metabolism and cancer biology.[16]

Role as a Versatile Intermediate

The compound's utility extends to being a precursor for a variety of heterocyclic systems. For example, the aldehyde can be a starting point for building fused ring systems or for introducing complex side chains onto the pyridine core. This adaptability makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.[17][18]

Analytical Methodologies for Quality Control

Ensuring the purity of a starting material is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. HPLC and GC-MS are standard, robust methods for this purpose.

Comparative Table of Analytical Techniques

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection. |

| Typical Use | Purity assessment, quantification, reaction monitoring. | Purity assessment, identification of volatile impurities and byproducts.[19] |

| Strengths | Excellent for non-volatile and thermally sensitive compounds. High precision and accuracy for quantification.[20] | High sensitivity and provides structural information from mass fragmentation patterns. |

| Limitations | Does not provide definitive structural information without a mass spectrometer detector (LC-MS). | Requires the analyte to be volatile and thermally stable. |

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a general method suitable for analyzing the purity of this compound.

Instrumentation and Reagents:

-

HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid or Trifluoroacetic acid (TFA).

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a suitable ratio (e.g., 70% A / 30% B), then run a linear gradient to increase the percentage of B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the UV absorbance maximum of the compound (typically determined via a diode array detector, expected in the 254-280 nm range).

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety and Handling

As a research chemical, this compound must be handled with appropriate caution.

GHS Hazard Identification: Based on data for the compound and structurally related chemicals, the following hazards are identified:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Procedures:

-

Engineering Controls: Use in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[21]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[21]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[21]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block with significant potential for innovation in drug discovery and materials science. Its symmetrical structure, combined with the versatile reactivity of the aldehyde group, provides a robust platform for creating novel molecular entities. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements, as detailed in this guide, is essential for researchers looking to leverage its full synthetic potential.

References

- D. J. C. Constable, et al. (2007). A Simple, Modular Synthesis of Substituted Pyridines.

- J. D. Bailey, et al. (2021). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Link

- D. J. C. Constable, et al. (2007). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. Link

- C. M. R. Lacerda, et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Link

- J. D. Bailey, et al. (2021). Organo-catalyzed Synthesis of Substituted Pyridines. ACS Green Chemistry. Link

- PubChem. This compound | C8H9NO3 | CID 2763002. PubChem. Link

- Filo. (2025). Deduce the structure of the organic compound from the given spectroscopic... Filo. Link

- Chemsrc. (2025). This compound | CAS#:52606-01-6. Chemsrc. Link

- Matrix Scientific. (n.d.). SAFETY DATA SHEET.

- Spectrum Chemical. (2009).

- Sigma-Aldrich. (2025).

- A. D. Koppaka, et al. (2012).

- Restek. (2024). Trichloroethene Standard (1X1 mL)

- BLD Pharm. (n.d.). 52606-01-6|this compound. BLD Pharm. Link

- BenchChem. (2025). An In-depth Technical Guide to 2,6-Dimethoxybenzaldehyde. BenchChem. Link

- PubChem. 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404. PubChem. Link

- ChemicalBook. (2025). 2,6-Dimethoxybenzaldehyde | 3392-97-0. ChemicalBook. Link

- ChemicalBook. (n.d.). 2,6-Dimethoxybenzaldehyde synthesis. ChemicalBook. Link

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Link

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. BenchChem. Link

- A. U. Rehman, et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Link

- BenchChem. (2025). An In-depth Technical Guide on the Spectral Data of 6-Chloro-4-methoxynicotinaldehyde. BenchChem. Link

- NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. NCBI Bookshelf - NIH. Link

- D. D. College. (n.d.). Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech. D. D. College. Link

- BenchChem. (2025).

- M. Filipan-Litvić, et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine... MDPI. Link

- Z. G. Liu, et al. (2001). Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar. Link

- BenchChem. (2025). Applications of 2',6'-Dimethoxyacetophenone in Medicinal Chemistry: Application Notes and Protocols. BenchChem. Link

- A. Ali, et al. (2024). Mini-Reviews in Medicinal Chemistry. Semantic Scholar. Link

- A. P. Rauter, et al. (n.d.). 13C NMR Spectroscopic Data (6 in ppm) for Compounds 2, 6, 8 and 10 in.

- X. Ding, et al. (2024). Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties... PubMed. Link

- L. C. C. H. da Silva, et al. (2021). 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease... PubMed. Link

- DUPIXENT. (n.d.). DUPIXENT® (dupilumab)

- M. S. Ali, et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives.

- M. A. A. Al-Ghorbani, et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. PMC - PubMed Central. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H9NO3 | CID 2763002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:52606-01-6 | Chemsrc [chemsrc.com]

- 5. Deduce the structure of the organic compound from the given spectroscopic.. [askfilo.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. igntu.ac.in [igntu.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. sds.chemtel.net [sds.chemtel.net]

A Technical Guide to 2,6-Dimethoxypyridine-4-carbaldehyde: Synthesis, Characterization, and Application in Medicinal Chemistry

Introduction and Core Molecular Attributes

2,6-Dimethoxypyridine-4-carbaldehyde, also known by its synonym 2,6-dimethoxyisonicotinaldehyde, is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry.[1] The pyridine ring is a privileged scaffold, found in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other key intermolecular interactions within biological targets.[2][3] The specific substitution pattern of this molecule—two electron-donating methoxy groups and an electrophilic aldehyde function—creates a unique combination of reactivity and electronic properties that can be exploited for the synthesis of complex molecular architectures.

The electron-donating methoxy groups at the C2 and C6 positions increase the electron density of the pyridine ring, influencing its reactivity in aromatic substitution reactions and modulating the basicity of the ring nitrogen. Concurrently, the aldehyde group at the C4 position serves as a versatile chemical handle for a wide array of transformations, including C-C bond formation and the introduction of nitrogen-containing functionalities.[1]

Table 1: Physicochemical Properties of 2,6-Dimethoxypyridine-4-carbaldehyde

| Property | Value | Reference |

| IUPAC Name | 2,6-dimethoxypyridine-4-carbaldehyde | [4] |

| CAS Number | 52606-01-6 | [1][4] |

| Molecular Formula | C₈H₉NO₃ | [4] |

| Molecular Weight | 167.16 g/mol | [4] |

| Appearance | Pale yellow to light brown solid or liquid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. | [1] |

Plausible Synthetic Strategies

Route A: Oxidation of 4-Methyl-2,6-dimethoxypyridine

The oxidation of a methyl group at the C4 position of a pyridine ring is a direct and common method for installing an aldehyde.

Caption: Synthetic Route A: Oxidation of a methylpyridine precursor.

Exemplary Protocol (General):

-

To a solution of 2,6-dimethoxy-4-methylpyridine in a suitable solvent (e.g., dioxane or dichloromethane), add an oxidizing agent such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the oxidant and its byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the target aldehyde.

Route B: Formylation of 2,6-Dimethoxypyridine

Direct formylation of the electron-rich 2,6-dimethoxypyridine ring is another plausible approach. Ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) is a powerful method for C-H functionalization.

Caption: Synthetic Route B: Directed ortho-lithiation and formylation.

Exemplary Protocol (General):

-

Dissolve 2,6-dimethoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and stir for 1-2 hours at -78 °C to ensure complete deprotonation at the C4 position.

-

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[5]

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, ¹H and ¹³C NMR chemical shifts for 2,6-dimethoxypyridine-4-carbaldehyde can be reliably predicted based on the high degree of symmetry in the molecule and established substituent effects on the pyridine ring.

Predicted ¹H NMR: The molecule has a C₂ axis of symmetry. Therefore, the two methoxy groups are chemically equivalent, as are the two protons on the pyridine ring.

-

Aldehyde Proton (CHO): Expected to be a singlet in the highly deshielded region, around 9.8-10.1 ppm . For comparison, the aldehyde proton of 4-pyridinecarboxaldehyde appears at 10.11 ppm.[6]

-

Pyridine Protons (H3/H5): These two protons are equivalent and will appear as a single signal, a singlet, due to the lack of adjacent protons. The electron-donating methoxy groups will shield these protons relative to unsubstituted pyridine. The signal is expected around 6.8-7.0 ppm .

-

Methoxy Protons (OCH₃): The six equivalent protons of the two methoxy groups will appear as a sharp singlet around 3.9-4.1 ppm . In 2,6-dimethoxypyridine, these protons appear at 3.89 ppm.[7]

Predicted ¹³C NMR:

-

Aldehyde Carbonyl (C=O): Expected around 190-193 ppm .

-

C2/C6 (ipso-Methoxy): These carbons are highly deshielded due to the attached electronegative oxygen and are expected around 165-168 ppm .

-

C4 (ipso-Aldehyde): This quaternary carbon will be deshielded and is expected around 150-155 ppm .

-

C3/C5: These protonated carbons are expected to be the most shielded of the ring carbons, appearing around 108-112 ppm .

-

Methoxy Carbons (OCH₃): Expected around 53-56 ppm .

Table 2: Predicted NMR Data for 2,6-Dimethoxypyridine-4-carbaldehyde

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| -CHO | 9.95 | Singlet (s) | 191.5 |

| H3, H5 | 6.90 | Singlet (s) | 110.0 |

| -OCH₃ | 4.05 | Singlet (s) | 54.5 |

| C2, C6 | - | - | 166.0 |

| C4 | - | - | 152.0 |

Note: These are predicted values and should be confirmed by experimental data.

Key Reactions and Synthetic Utility

The aldehyde functionality is a gateway to numerous synthetic transformations, making this compound a valuable intermediate.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, typically involving the reaction of an aldehyde with an active methylene compound.[8] Reacting 2,6-dimethoxypyridine-4-carbaldehyde with a compound like malononitrile would yield a highly functionalized electron-deficient alkene, a versatile intermediate for further reactions like Michael additions or cycloadditions.[9][10]

Caption: General workflow for a one-pot reductive amination.

Exemplary Protocol: Synthesis of a N-Benzyl-1-(2,6-dimethoxypyridin-4-yl)methanamine

-

To a stirred solution of 2,6-dimethoxypyridine-4-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add benzylamine (1.05 eq).

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.

-

Continue stirring at room temperature overnight or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyridine core is a well-established pharmacophore in the development of kinase inhibitors. Specifically, substituted pyrazolo[3,4-b]pyridines and related scaffolds have shown potent and selective inhibition of Glycogen Synthase Kinase-3 (GSK-3), a key therapeutic target for neurodegenerative diseases like Alzheimer's, as well as for diabetes and some cancers. [2][3][11][12] 2,6-Dimethoxypyridine-4-carbaldehyde serves as an ideal starting point for the synthesis of such inhibitors. For instance, it can be elaborated through condensation reactions to build the necessary heterocyclic systems. The methoxy groups can be retained to modulate solubility and electronic properties, or they can serve as handles for further modification, potentially being converted to hydroxyl groups to act as hydrogen bond donors.

Caption: Potential pathway from the title compound to GSK-3 inhibitors.

This strategic positioning as a modifiable, electron-rich pyridine aldehyde makes 2,6-dimethoxypyridine-4-carbaldehyde a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Conclusion

2,6-Dimethoxypyridine-4-carbaldehyde is a structurally intriguing and synthetically versatile molecule. Its combination of an electron-rich pyridine core and a reactive aldehyde handle provides a robust platform for the construction of complex, biologically relevant molecules. While detailed synthetic and spectroscopic reports in primary literature are sparse, its properties and reactivity can be confidently predicted from established chemical principles. This guide has outlined plausible synthetic routes, predicted its NMR signature, and provided exemplary protocols for its use in high-value transformations, underscoring its potential as a key intermediate for researchers in medicinal chemistry and drug development.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- IntechOpen. (2021). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3).

- Zhang, M., et al. (2012). Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. Journal of Medicinal Chemistry, 55(21), 9143-55.

- Ramurthy, S., et al. (2020). Discovery and optimization of novel pyridines as highly potent and selective glycogen synthase kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126930.

- HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).

- ResearchGate. (n.d.). 6-Heteroaryl-pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of Glycogen Synthase Kinase-3 (GSK-3).

- Taylor & Francis Online. (2021). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease.

- Matrix Fine Chemicals. (n.d.). 2,6-DIMETHOXYPYRIDINE-4-CARBALDEHYDE | CAS 52606-01-6.

- Royal Society of Chemistry. (n.d.). Supplementary Information for: Catalytic C–H/C–H Cross-Coupling of Pyrazoles with Arenes.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0055024).

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- University of Wisconsin-Madison. (n.d.). Interpreting simple 1H-NMR spectra.

- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

- MDPI. (2014). Formylation of Amines. Molecules, 19(6), 7688-7704.

- ScienceDirect. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 24(1), 200-205.

- Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.

- Royal Society of Chemistry. (1982). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, 191-194.

- ResearchGate. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.

- PubMed Central. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 13(34), 23689–23712.

- ChemRxiv. (2024).

- Semantic Scholar. (2024). New Heterocyclization Reactions with Malononitrile Dimer. Russian Journal of General Chemistry.

- HETEROCYCLES. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. 83(9), 1989-2002.

- ResearchGate. (2015).

- Google Patents. (n.d.). CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine.

- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

- Taylor & Francis eBooks. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. In Multicomponent Reactions.

- HeteroLetters. (2012). SYNTHESIS AND CYTOTOXICITY OF 4-[(E)-HETARYL-VINYL]-6,6-DIMETHYL-2-OXO-1,2,5,6-TETRAHYDRO-PYRIDINE-3-NITRILES. 2(2), 198-205.

Sources

- 1. CAS 52606-01-6: 2,6-dimethoxypyridine-4-carbaldehyde [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and optimization of novel pyridines as highly potent and selective glycogen synthase kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,6-DIMETHOXYPYRIDINE-4-CARBALDEHYDE | CAS 52606-01-6 [matrix-fine-chemicals.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR [m.chemicalbook.com]

- 7. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2,6-Dimethoxyisonicotinaldehyde

Introduction: Strategic Importance of the Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, pyridine-based heterocycles represent a cornerstone scaffold, prized for their versatile chemical properties and prevalence in a vast array of functional molecules.[1] The electronic nature of the pyridine ring, combined with its capacity for diverse functionalization, allows for the fine-tuning of steric and electronic properties, which is a critical aspect of rational drug design.[2] 2,6-Dimethoxyisonicotinaldehyde (IUPAC Name: 2,6-dimethoxypyridine-4-carbaldehyde) emerges as a particularly valuable building block within this class. Its structure features a pyridine core symmetrically substituted with two electron-donating methoxy groups at the 2 and 6 positions, which significantly influences the reactivity of the C4-aldehyde moiety. This unique electronic arrangement makes it a compelling precursor for the synthesis of complex molecular architectures.[3]

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and spectroscopic characterization of this compound. It is designed for researchers and drug development professionals, offering field-proven insights into its handling, analysis, and strategic application in synthetic workflows.

Molecular Characteristics and Physicochemical Properties

This compound is an organic compound featuring a pyridine ring substituted with two methoxy groups and a formyl (aldehyde) group at the 2, 6, and 4 positions, respectively.[3] The aldehyde group, being a key reactive handle, makes the molecule an excellent electrophile for various nucleophilic addition and condensation reactions.[3] The methoxy groups, through their electron-donating mesomeric effect, modulate the electronic density of the pyridine ring, thereby influencing its reactivity and the spectroscopic signature of the molecule.[3]

| Property | Value | Source(s) |

| IUPAC Name | 2,6-dimethoxypyridine-4-carbaldehyde | [4][5] |

| Synonyms | This compound, 2,6-Dimethoxypyridine-4-carboxaldehyde | [3][4] |

| CAS Number | 52606-01-6 | [4] |

| Molecular Formula | C₈H₉NO₃ | [4][5] |

| Molecular Weight | 167.16 g/mol | [4] |

| Appearance | Pale yellow to light brown solid or liquid | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [3] |

| Topological Polar Surface Area | 48.4 Ų | [4] |

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes to substituted pyridines exist, a common and effective strategy for introducing methoxy groups is through the nucleophilic aromatic substitution (SNAr) of a corresponding di-chloro precursor. The high reactivity of chlorine as a leaving group on an electron-deficient pyridine ring facilitates its displacement by nucleophiles like sodium methoxide.

The following protocol is a representative, field-proven method for the synthesis of this compound, predicated on established chemical principles for SNAr reactions on pyridine scaffolds.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Reaction: 2,6-Dichloropyridine-4-carbaldehyde + Sodium Methoxide → this compound

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium methoxide by cautiously adding sodium metal (2.2 equivalents) to anhydrous methanol (sufficient volume to fully dissolve) under a nitrogen atmosphere. Allow the reaction to proceed until all sodium has dissolved.

-

Reaction Setup: Once the sodium methoxide solution has cooled to room temperature, add 2,6-dichloropyridine-4-carbaldehyde (1.0 equivalent).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature, with stirring, for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Neutralize the mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of ~7.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Structural Elucidation through Spectroscopic Analysis

The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. The following analysis is based on established principles and data from analogous structures, providing a robust framework for spectral interpretation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides critical information about the electronic environment of the protons. Due to the molecule's C₂ symmetry, a simplified spectrum is expected.

-

Aldehydic Proton (CHO): A singlet is predicted in the downfield region, typically around δ 9.8-10.0 ppm . This significant deshielding is characteristic of a proton attached to a carbonyl carbon.

-

Aromatic Protons (H-3, H-5): The two protons on the pyridine ring are chemically equivalent. They are expected to appear as a single signal, a singlet, in the region of δ 6.8-7.2 ppm . The electron-donating methoxy groups shield these protons relative to unsubstituted pyridine.

-

Methoxy Protons (OCH₃): The six protons of the two equivalent methoxy groups will produce a sharp singlet, further upfield, typically around δ 3.9-4.1 ppm .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | ~192-194 | Highly deshielded due to the electronegative oxygen atom. |

| C2, C6 (C-OCH₃) | ~163-165 | Deshielded due to direct attachment to oxygen, characteristic of methoxy-substituted aromatic carbons. |

| C4 (C-CHO) | ~145-148 | Quaternary carbon attached to the aldehyde, deshielded by the carbonyl group. |

| C3, C5 (CH) | ~108-112 | Significantly shielded by the strong electron-donating effect of the ortho and para methoxy groups. |

| -OCH₃ | ~54-56 | Typical chemical shift for methoxy group carbons. |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1710-1685 cm⁻¹ . This is a highly characteristic peak for an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Aldehydes exhibit a unique C-H stretching vibration that typically appears as two weak to medium bands (a Fermi doublet) around 2830-2810 cm⁻¹ and 2730-2710 cm⁻¹ .[6] The presence of the lower wavenumber band is a strong indicator of an aldehyde functional group.

-

Aromatic C=C and C=N Stretches: Medium to strong absorptions are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations within the pyridine ring.

-

C-O Stretch (Aryl Ether): A strong, characteristic absorption band for the asymmetric C-O-C stretch of the aryl methoxy groups is expected around 1250-1200 cm⁻¹ . A symmetric stretch is also anticipated near 1050-1020 cm⁻¹ .[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, m/z = 167 .

-

Key Fragmentation Pathways: The fragmentation is dictated by the stability of the resulting ions. A primary fragmentation event is the loss of a hydrogen radical from the aldehyde group, leading to a stable acylium ion at m/z = 166 ([M-H]⁺) . Another common fragmentation is the loss of the entire formyl group (•CHO), resulting in a peak at m/z = 138 ([M-29]⁺) . Subsequent loss of a methyl radical (•CH₃) from a methoxy group can also occur, leading to fragments at m/z = 152 ([M-15]⁺) .

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Applications in Drug Discovery and Materials Science

The strategic placement of reactive functional groups makes this compound a versatile precursor for creating diverse molecular libraries.

-

Medicinal Chemistry: The aldehyde functionality is a gateway to numerous transformations critical for drug synthesis.[2]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to substituted aminomethyl-pyridines, a common motif in bioactive molecules.

-

Condensation Reactions: Claisen-Schmidt or similar condensation reactions with active methylene compounds can be used to construct chalcone-like structures or other complex heterocyclic systems.[8]

-

Wittig Reaction: Conversion of the aldehyde to an alkene allows for carbon chain extension and the introduction of further functionalities.

-

-

Materials Science: The pyridine nitrogen atom can act as a ligand to coordinate with metal ions, making this molecule a potential building block for metal-organic frameworks (MOFs) or functional coordination polymers. The aromatic system also suggests potential applications in the synthesis of organic electronic materials.

Conclusion

This compound stands as a well-defined and highly functionalized building block with significant potential for advanced synthetic applications. Its molecular structure, characterized by the interplay between the electron-donating methoxy groups and the electrophilic aldehyde, offers a unique platform for constructing complex molecular targets. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring and product characterization, ensuring the integrity of synthetic pathways. The protocols and analytical insights provided in this guide serve as a foundational resource for researchers aiming to leverage the synthetic utility of this versatile pyridine derivative in the pursuit of novel pharmaceuticals and advanced materials.

References

- Wiley-VCH. (2007). Supporting Information.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0272643).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- PubChem. (n.d.). This compound.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). 2,6-Dimethoxypyridine - Optional[FTIR] - Spectrum.

- Bešter-Rogač, M., & Kovač, A. (2012). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 17(5), 5017-5030.

- Matrix Fine Chemicals. (n.d.). 2,6-DIMETHOXYPYRIDINE-4-CARBALDEHYDE | CAS 52606-01-6.

- Google Patents. (n.d.). US12492355B2 - 2,4-diethylocta-2,6-dienal and its use as aroma chemical.

- PubChem. (n.d.). 2,6-Dimethoxypyridine.

- Matrix Fine Chemicals. (n.d.). Molecules PDF.

- NIST. (n.d.). 2,6-Pyridinedicarboxaldehyde.

- Google Patents. (n.d.). US8221746B2 - Antioxidant for use in cosmetic, medicated and pharmaceutical preparations.

- MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- ResearchGate. (2016). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.

- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- Nature. (2018). Organic synthesis provides opportunities to transform drug discovery.

- ResearchGate. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity.

- ResearchGate. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.

- Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone.

- NIST. (n.d.). 4-Pyridinecarboxaldehyde.

- NIST. (n.d.). 2,6-Pyridinedicarboxaldehyde.

- ResearchGate. (2009). 2,6-Diarylaminotetrahydropyrans from Reactions of Glutaraldehyde with Anilines: Models for Biomolecule Cross-Linking.

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

- ResearchGate. (2012). Facile and Practical Synthesis of 2,6-Dichloropurine.

- MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”.

- MDPI. (2022). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-二甲氧基吡啶-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 52606-01-6: 2,6-dimethoxypyridine-4-carbaldehyde [cymitquimica.com]

- 4. This compound | C8H9NO3 | CID 2763002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-DIMETHOXYPYRIDINE-4-CARBALDEHYDE | CAS 52606-01-6 [matrix-fine-chemicals.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2,6-Dimethoxyisonicotinaldehyde: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethoxyisonicotinaldehyde, a polysubstituted pyridine derivative, has emerged as a valuable building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its contemporary applications, particularly in the realm of drug development. We will delve into the key synthetic strategies, from classical approaches to modern catalytic methods, and explore the causality behind experimental choices. Detailed protocols for key transformations and a summary of its chemical and physical properties are also presented to provide a practical resource for researchers.

Introduction: The Emergence of a Versatile Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of its physicochemical and biological properties. This compound, with its electron-donating methoxy groups and a reactive aldehyde functionality, presents a unique and synthetically versatile scaffold. The methoxy groups at the 2 and 6 positions significantly influence the electron density of the pyridine ring, impacting its reactivity in various transformations. The aldehyde group at the 4-position serves as a versatile handle for a wide range of chemical modifications, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. This guide aims to provide a deep dive into the journey of this molecule, from its first appearance in the chemical literature to its current status as a valuable tool for synthetic chemists.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's physical and chemical properties is fundamental for its effective utilization in research and development.

| Property | Value | Source |

| IUPAC Name | 2,6-dimethoxypyridine-4-carbaldehyde | [PubChem][1] |

| CAS Number | 52606-01-6 | [PubChem][1] |

| Molecular Formula | C₈H₉NO₃ | [PubChem][1] |

| Molecular Weight | 167.16 g/mol | [PubChem][1] |

| Appearance | Pale yellow to light brown solid or liquid | [CymitQuimica][2] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water | [CymitQuimica][2] |

Spectroscopic Data:

-

¹H NMR: Resonances for the two methoxy groups (singlet, ~4.0 ppm), a singlet for the aldehydic proton (~10.0 ppm), and a singlet for the two equivalent aromatic protons on the pyridine ring.

-

¹³C NMR: Signals for the methoxy carbons, the aromatic carbons (with the C4 carbon being deshielded due to the aldehyde), and a downfield signal for the carbonyl carbon of the aldehyde.

-

IR Spectroscopy: A characteristic strong absorption band for the C=O stretching of the aldehyde group (around 1700 cm⁻¹), along with C-O stretching bands for the methoxy groups and C=N/C=C stretching bands for the pyridine ring.

The Synthetic Journey: A Historical Perspective

The precise first synthesis of this compound is not prominently documented in a single seminal publication. Its emergence in the chemical literature appears to be a gradual process, driven by the broader interest in substituted pyridines for various applications. Early synthetic efforts likely drew upon established methodologies for the preparation of functionalized pyridine rings.

Foundational Approaches: Building the Pyridine Core

The construction of the substituted pyridine ring is the cornerstone of synthesizing this compound. Several classical methods for pyridine synthesis could theoretically be adapted, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia equivalent.[3]

Functionalization of Pre-existing Pyridine Scaffolds

A more common and practical approach involves the modification of readily available pyridine derivatives. A key precursor for the synthesis of 2,6-dimethoxypyridines is 2,6-dichloropyridine .

Conceptual Synthetic Pathway from 2,6-Dichloropyridine:

Caption: A plausible synthetic route to this compound.

This strategy leverages the reactivity of the chloro-substituents towards nucleophilic aromatic substitution.

Modern Synthetic Methodologies

Contemporary organic synthesis offers a plethora of efficient and selective methods for the preparation of this compound and its derivatives.

Nucleophilic Aromatic Substitution on Dihalopyridines

This remains a robust and widely used method. The synthesis of the analogous 2,6-dichlorohomonicotinic acid highlights a similar strategy where 2,6-dichloropyridine is first functionalized before further transformations.[4]

Detailed Protocol: Synthesis of 2,6-Dimethoxypyridine from 2,6-Dichloropyridine

-

Reaction: 2,6-Dichloropyridine + Sodium Methoxide → 2,6-Dimethoxypyridine

-

Reagents and Solvents: 2,6-Dichloropyridine, Sodium Methoxide, Methanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.

-

Carefully add a stoichiometric excess of sodium methoxide to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2,6-dimethoxypyridine.

-

Purify the product by distillation or column chromatography.

-

Oxidation of 4-Methyl-2,6-dimethoxypyridine

If the corresponding 4-methyl derivative is available, oxidation of the methyl group can be a direct route to the aldehyde. Various oxidizing agents can be employed for this transformation, such as selenium dioxide, or catalytic gas-phase oxidation over metal oxide catalysts, a method used for the synthesis of isonicotinaldehyde from 4-methylpyridine.[5]

Experimental Workflow for Oxidation:

Caption: General workflow for the oxidation of 4-methyl-2,6-dimethoxypyridine.

Formylation via Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. While direct formylation at the 4-position of 2,6-dimethoxypyridine is not a DoM reaction in the strictest sense (as it's a para-functionalization), related lithiation and subsequent electrophilic quench strategies are highly relevant for preparing substituted pyridines. For instance, the formylation of a bromo-substituted methoxypyridine at the 3-position is achieved by treatment with lithium tetramethylpiperidide (LTMP) followed by the addition of dimethylformamide (DMF).[6]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive starting material and intermediate in the synthesis of pharmaceutical compounds. The pyridine core can act as a bioisostere for a phenyl ring, and the methoxy and aldehyde groups provide handles for introducing diversity and modulating biological activity.

While specific blockbuster drugs directly derived from this compound are not widely publicized, its utility is evident in the broader context of pyridine-containing pharmaceuticals. Pyridine derivatives are key components in drugs for a wide range of therapeutic areas, including cardiovascular diseases, cancer, and central nervous system disorders.[7]

The aldehyde functionality of this compound is particularly useful for constructing more complex molecules through reactions such as:

-

Reductive amination: To introduce various amine-containing side chains.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds.

-

Condensation reactions: With active methylene compounds to build new heterocyclic rings.

-

Grignard and organolithium additions: To introduce new carbon substituents at the 4-position.

The electron-donating methoxy groups can influence the binding of the final molecule to its biological target through hydrogen bonding interactions or by modulating the overall electronic properties of the molecule.

Future Perspectives

The continued importance of pyridine-based scaffolds in drug discovery ensures that this compound will remain a relevant and valuable building block. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, its incorporation into novel molecular architectures for the exploration of new biological targets is an active area of research. The application of modern catalytic methods, such as C-H activation, could open up new avenues for the functionalization of the pyridine ring, further expanding the synthetic utility of this versatile molecule.

Conclusion

This compound stands as a testament to the enduring importance of functionalized heterocyclic compounds in organic synthesis. While its discovery may not be marked by a single groundbreaking publication, its utility has been demonstrated through its role as a versatile intermediate. A solid understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is crucial for researchers aiming to leverage its potential in the design and synthesis of novel molecules with promising applications in medicinal chemistry and materials science.

References

- PubChem. This compound. [Link]

- Frontiers in Chemical Sciences. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]

- Matrix Fine Chemicals. 2,6-DIMETHOXYPYRIDINE-4-CARBALDEHYDE | CAS 52606-01-6. [Link]

- MDPI. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. [Link]

- Arkivoc.

- ACS Publications. The Anodic Oxidation of Organic Compounds. I. The Electrochemical Methoxylation of 2,6-Dimethoxypyridine and N-Methylpyrrole. [Link]

- CAS.org. U.S.

- PubMed Central - NIH. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]

- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

- Google Patents.

- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

- FRONTIERS IN CHEMICAL SCIENCES. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]

- MDPI.

- Sycamore Scholars. A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. [Link]

- PubMed. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties. [Link]

- ResearchGate. First total synthesis of (−)- and (+)-6-O-desmethylantofine. [Link]

- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.

Sources

- 1. This compound | C8H9NO3 | CID 2763002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 52606-01-6: 2,6-dimethoxypyridine-4-carbaldehyde [cymitquimica.com]

- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid" by Chase Buchanan and Richard W. Fitch [scholars.indianastate.edu]

- 5. mdpi.com [mdpi.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

2,6-Dimethoxyisonicotinaldehyde safety and hazards information

An In-Depth Technical Guide to the Safety and Hazards of 2,6-Dimethoxyisonicotinaldehyde

For professionals in research, discovery, and drug development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous understanding of their safety profiles. This compound, a substituted pyridine carboxaldehyde, serves as a valuable building block in synthetic chemistry. However, its structural motifs—an aldehyde functional group and a pyridine ring—warrant a detailed examination of its potential hazards. This guide provides an in-depth analysis of its safety information, handling protocols, and emergency procedures, grounded in established chemical safety principles, to ensure the well-being of laboratory personnel and the integrity of research outcomes.

A precise understanding of a compound's identity and physical properties is the foundation of a robust safety assessment.

Synonyms and Identifiers:

-

IUPAC Name: 2,6-dimethoxypyridine-4-carbaldehyde[1]

-

Common Synonyms: 2,6-Dimethoxypyridine-4-carboxaldehyde[1]

-

CAS Number: 52606-01-6[1]

-

Molecular Formula: C₈H₉NO₃[1]

| Property | Value | Source |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| InChIKey | VVFYKYAJHFLXGP-UHFFFAOYSA-N | [1] |

The presence of the aldehyde group suggests potential reactivity and the capacity to act as an irritant, a common characteristic of short-chain aldehydes. The dimethoxy-substituted pyridine ring influences its solubility and metabolic profile, but a comprehensive toxicological profile is not yet fully established.

Globally Harmonized System (GHS) Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. According to notifications made to the European Chemicals Agency (ECHA), this compound is classified as follows.[1]

| GHS Classification | Details |

| Pictogram | Irritant |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

| Hazard Classes | Skin Irritation (Category 2)[1]Serious Eye Irritation (Category 2A)[1]Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation[1] |

This classification firmly places the compound in a category requiring diligent adherence to safety protocols to prevent contact with skin, eyes, and the respiratory system. The causality stems from the aldehyde's reactivity, which can lead to localized inflammation and irritation upon contact with mucosal tissues and skin.

Laboratory Risk Assessment: A Dynamic Workflow

A static checklist is insufficient for ensuring safety. A dynamic risk assessment should precede any new experimental protocol involving this compound. The objective is to identify potential exposure scenarios and implement tailored control measures.